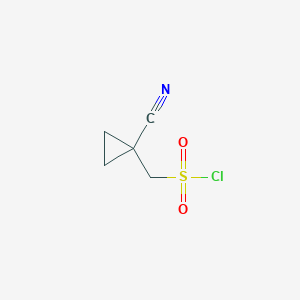

(1-Cyanocyclopropyl)methanesulfonyl chloride

Description

(1-Cyanocyclopropyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a cyclopropane ring substituted with a cyano group (-CN) at the 1-position and a methanesulfonyl chloride (-SO₂Cl) group. This compound is primarily used in organic synthesis as an electrophilic reagent for introducing sulfonyl groups or participating in nucleophilic substitution reactions. Its unique structure combines the electron-withdrawing nature of the cyano group with the steric constraints of the cyclopropane ring, influencing its reactivity and stability compared to simpler sulfonyl chlorides .

Properties

IUPAC Name |

(1-cyanocyclopropyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO2S/c6-10(8,9)4-5(3-7)1-2-5/h1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQUANRKFHCAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CS(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (1-Cyanocyclopropyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a cyclopropyl cyanide precursor. One common method includes the following steps:

Formation of Sodium Methanesulfinate: Methanesulfonyl chloride is reacted with sodium sulfite and sodium hydrogen carbonate in water to form sodium methanesulfinate.

Reaction with Cyanogen Chloride: The sodium methanesulfinate is then reacted with cyanogen chloride in the presence of benzene to yield methanesulfonyl cyanide.

Cyclopropylation: The methanesulfonyl cyanide is further reacted with a cyclopropyl precursor to form (1-Cyanocyclopropyl)methanesulfonyl chloride.

Industrial Production Methods: Industrial production methods for (1-Cyanocyclopropyl)methanesulfonyl chloride typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1-Cyanocyclopropyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

Addition Reactions: The cyano group can participate in addition reactions with electrophiles, leading to the formation of various functionalized derivatives.

Cycloaddition Reactions: The cyclopropyl ring can undergo cycloaddition reactions with dienes and other unsaturated compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Electrophiles: Halogens, acids.

Catalysts: Lewis acids, transition metal catalysts.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: (1-Cyanocyclopropyl)methanesulfonyl chloride is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes and receptors.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (1-Cyanocyclopropyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating substitution reactions, while the cyano group can participate in addition reactions. The cyclopropyl ring provides structural rigidity and can undergo cycloaddition reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key properties of (1-Cyanocyclopropyl)methanesulfonyl chloride with analogous sulfonyl chlorides:

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Key Structural Features |

|---|---|---|---|---|---|---|

| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 | -33 | 60 (21 mmHg) | 1.48 | Simple methyl substituent |

| (3-Chlorophenyl)methanesulfonyl chloride | C₇H₆Cl₂O₂S | 225.09 | 69–72 | 321.2 (predicted) | 1.499 | Aromatic chlorophenyl substituent |

| [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride | C₆H₈ClNO₂S | 193.65 | - | - | - | Cyanomethyl-cyclopropane substituent |

| (1-Cyanocyclopropyl)methanesulfonyl chloride (inferred) | C₅H₆ClNO₂S | ~179.62 | ~10–20 (predicted) | ~150–180 (predicted) | ~1.45–1.55 | Cyano-cyclopropane substituent |

Key Observations :

- Molecular Weight: The introduction of substituents (e.g., cyano, phenyl) increases molecular weight compared to methanesulfonyl chloride. The cyclopropyl variant is intermediate in weight between methyl and phenyl derivatives .

- Melting Point : The chlorophenyl derivative (69–72°C) has a significantly higher melting point due to crystalline stability from aromatic stacking, whereas the cyclopropyl variant likely has a lower melting point due to steric strain .

- Reactivity: The electron-withdrawing cyano group enhances the electrophilicity of the sulfonyl chloride group, making (1-Cyanocyclopropyl)methanesulfonyl chloride more reactive than methanesulfonyl chloride.

Reactivity and Stability

- Hydrolysis Sensitivity: All sulfonyl chlorides are moisture-sensitive. Methanesulfonyl chloride reacts vigorously with water to release HCl and methanesulfonic acid. The cyano group in (1-Cyanocyclopropyl)methanesulfonyl chloride may further destabilize the compound, increasing hydrolysis rates .

- Thermal Stability : The cyclopropane ring’s strain may reduce thermal stability compared to phenyl-substituted derivatives, which benefit from aromatic resonance stabilization .

- Synthetic Utility: Methanesulfonyl chloride is widely used for sulfonylation in pharmaceuticals and agrochemicals. The cyano-cyclopropane variant could enable unique reaction pathways, such as cyclopropane ring-opening under acidic conditions or nitrile group transformations .

Biological Activity

(1-Cyanocyclopropyl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activity. This compound is structurally characterized by the presence of a cyanocyclopropyl group and a methanesulfonyl chloride moiety, which contribute to its reactivity and interactions with biological systems. The following sections detail its biological activity, mechanisms of action, pharmacokinetics, and safety profile, supported by relevant data and research findings.

The primary mechanism of action for (1-Cyanocyclopropyl)methanesulfonyl chloride is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By acting as a competitive inhibitor, this compound prevents the formation of dihydropteroic acid, a precursor to folic acid, thus disrupting essential cellular processes such as DNA synthesis and repair, methylation reactions, and amino acid synthesis.

Target Enzyme

- Dihydropteroate Synthase (DHPS) : Inhibition leads to reduced folate levels, impacting bacterial growth and proliferation.

Biochemical Pathways Affected

The disruption of folic acid synthesis results in:

- Inhibited DNA Synthesis : Essential for cell division and replication.

- Impaired Methylation Reactions : Affecting gene expression and cellular function.

- Reduced Amino Acid Synthesis : Critical for protein production.

Pharmacokinetics

Research indicates that sulfonamides like (1-Cyanocyclopropyl)methanesulfonyl chloride are generally well absorbed in the gastrointestinal tract. They exhibit widespread distribution in body tissues, are metabolized in the liver, and are primarily excreted via urine.

Safety Profile

The compound exhibits several toxicological concerns:

- Acute Toxicity : Inhalation studies have shown an LC50 value for rats at approximately 0.117 mg/l .

- Dermal Toxicity : LD50 values range from 200 to 2,000 mg/kg in rabbits, indicating severe irritation .

- Genotoxicity : Positive results in Ames tests suggest potential mutagenic effects .

Research Applications

(1-Cyanocyclopropyl)methanesulfonyl chloride has several applications across various fields:

- Chemistry : Serves as a building block in synthesizing complex molecules.

- Biology : Investigated for interactions with biomolecules and enzyme inhibition.

- Medicine : Explored for therapeutic properties against bacterial infections.

- Industry : Utilized in developing new materials and chemical processes.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (1-Cyanocyclopropyl)methanesulfonamide | Contains methanesulfonamide group; inhibits DHPS | Strong antimicrobial activity |

| Cyclopropylmethanesulfonamide | Lacks cyano group; altered reactivity | Reduced biological activity compared to cyanocompound |

| (1-Cyanocyclopropyl)amine | Contains amine group; different reactivity profile | Limited studies on biological activity |

Case Studies

Recent studies have highlighted the efficacy of (1-Cyanocyclopropyl)methanesulfonyl chloride in inhibiting bacterial growth. For instance, experiments demonstrated that concentrations as low as 10 µM could significantly reduce the proliferation of certain bacterial strains by targeting folic acid synthesis pathways. Further investigations are ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.